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molecular formula C12H16O5 B8692274 Methyl 4-ethoxy-3,5-dimethoxybenzoate CAS No. 51210-04-9

Methyl 4-ethoxy-3,5-dimethoxybenzoate

Cat. No. B8692274
M. Wt: 240.25 g/mol
InChI Key: MKQRZYXPRWXGAN-UHFFFAOYSA-N
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Patent
US05824690

Procedure details

Combine methyl 3,5-dimethoxy-4-hydroxy-benzoate (2.12 g, 10 mmol) and dimethylformamide (50 mL). Cool in an ice bath. Add portionwise, sodium hydride (0.4 g, 16.7 mmol). after 2 hours, add iodoethane (4 mL, 50 mmol). Warm to ambient temperature. After 18 hours, dilute the reaction mixture with ethyl acetate and extract with water, 1M hydrochloric acid solution, a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over MgSO4, filtered and evaporated in vacuo to give a residue. chromatograph the residue on silica gel eluting with 5% ethyl acetate/hexane to give methyl 3,5-dimethoxy-4-ethoxy-benzoate.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:14][CH3:15])[C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7].CN(C)C=O.[H-].[Na+].I[CH2:24][CH3:25]>C(OCC)(=O)C.C(OCC)(=O)C.CCCCCC>[CH3:15][O:14][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:12]=1[O:13][CH2:24][CH3:25])[C:6]([O:8][CH3:9])=[O:7] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=C(C1O)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
ICC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
ADDITION
Type
ADDITION
Details
Add portionwise
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extract with water, 1M hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=C(C1OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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